[1,2,4]Triazolo[1,5-a]pyrazin-8-amine

Catalog No.
S2967022
CAS No.
55366-18-2
M.F
C5H5N5
M. Wt
135.13
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,2,4]Triazolo[1,5-a]pyrazin-8-amine

CAS Number

55366-18-2

Product Name

[1,2,4]Triazolo[1,5-a]pyrazin-8-amine

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrazin-8-amine

Molecular Formula

C5H5N5

Molecular Weight

135.13

InChI

InChI=1S/C5H5N5/c6-4-5-8-3-9-10(5)2-1-7-4/h1-3H,(H2,6,7)

InChI Key

ZALQQELQKOORNX-UHFFFAOYSA-N

SMILES

C1=CN2C(=NC=N2)C(=N1)N

solubility

not available

Application in Organic Chemistry

Summary of the Application: The compound [1,2,4]Triazolo[1,5-a]pyrazin-8-amine is used in the synthesis of heterocyclic compounds, which have enormous applications in medicinal and pharmaceutical chemistry .

Methods of Application: A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo [1,5- a ]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

Results or Outcomes: The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields . Furthermore, the scale-up reaction and late-stage functionalization of triazolo pyridine further demonstrate its synthetic utility .

Application in Medicinal Chemistry

Summary of the Application: [1,2,4]Triazolo[1,5-a]pyrazin-8-amine is found in numerous natural products exhibiting immense biological activities . It exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These compounds are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Methods of Application: The compound is synthesized and then tested for its biological activity. The specific methods of application can vary depending on the specific biological activity being tested .

Results or Outcomes: These types of compounds have shown promising results in the treatment of various disorders. The specific results or outcomes can vary depending on the specific biological activity being tested .

Application in Biological Research

Summary of the Application: [1,2,4]Triazolo[1,5-a]pyrazin-8-amine is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Application in Medicinal Chemistry

Summary of the Application: [1,2,4]Triazolo[1,5-a]pyrazin-8-amine can enhance vascular permeability, promote the growth, proliferation, migration, and differentiation of vascular endothelial cells, reduce cell apoptosis, induce vascular formation, change cytoskeleton function, and affect other cellular biological changes .

[1,2,4]Triazolo[1,5-a]pyrazin-8-amine is a heterocyclic compound characterized by a fused triazole and pyrazine ring system. Its molecular formula is C6H6N6, and it has a molecular weight of 162.15 g/mol. The structure features a triazole ring at the 1 and 2 positions and a pyrazine ring at the 4 position, with an amine group at the 8 position. This unique arrangement contributes to its potential biological activity and reactivity in various chemical processes.

Typical of nitrogen-containing heterocycles. Common reactions include:

  • Substitution Reactions: The amine group can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule.
  • Cyclization Reactions: The presence of multiple nitrogen atoms in the rings can facilitate cyclization reactions under appropriate conditions.
  • Redox Reactions: As a nitrogen-rich compound, it may be involved in oxidation-reduction reactions, particularly in biological systems where electron transfer is crucial.

These reactions are significant for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.

Research indicates that [1,2,4]Triazolo[1,5-a]pyrazin-8-amine exhibits various biological activities. It has been studied for its potential as:

  • Antimicrobial Agents: Compounds with similar structures have shown effectiveness against various bacterial and fungal strains.
  • Anticancer Properties: The unique nitrogen configuration may contribute to cytotoxic effects against certain cancer cell lines.
  • Enzyme Inhibitors: The compound may interact with specific enzymes, potentially influencing metabolic pathways.

The biological relevance of this compound stems from its structural similarity to known pharmacophores, making it a candidate for further drug development.

Synthesis of [1,2,4]Triazolo[1,5-a]pyrazin-8-amine can be achieved through multiple methods:

  • Condensation Reactions: This involves the reaction of appropriate pyrazine derivatives with hydrazines or other nitrogen sources under acidic or basic conditions.
  • Cyclization Techniques: Utilizing reagents such as isocyanates or isothiocyanates can facilitate the formation of the triazole ring fused with pyrazine.
  • Multi-step Synthesis: A combination of functional group transformations and cyclization steps can yield the target compound from simpler precursors.

These synthetic routes allow for the generation of derivatives that may enhance biological activity or alter physical properties.

The applications of [1,2,4]Triazolo[1,5-a]pyrazin-8-amine span across various fields:

  • Pharmaceuticals: Its potential as an antimicrobial and anticancer agent makes it valuable in drug design.
  • Agriculture: Compounds with similar structures have been explored as pesticides or herbicides due to their bioactivity against pathogens.
  • Material Science: The unique properties of heterocycles like this one can be utilized in developing new materials with specific electronic or optical characteristics.

Interaction studies involving [1,2,4]Triazolo[1,5-a]pyrazin-8-amine focus on its binding affinity to biological targets such as enzymes and receptors. Techniques employed include:

  • Molecular Docking Studies: These computational methods predict how the compound interacts with target proteins.
  • In Vitro Assays: Laboratory tests assess the compound's efficacy against specific biological targets.
  • Kinetic Studies: These studies evaluate how changes in concentration affect the reaction rates involving this compound.

Such studies are crucial for understanding the mechanism of action and optimizing its therapeutic potential.

Several compounds share structural characteristics with [1,2,4]Triazolo[1,5-a]pyrazin-8-amine, allowing for comparative analysis:

Compound NameStructure CharacteristicsBiological Activity
[1,2,4]Triazolo[4,3-a]pyrazinSimilar fused triazole and pyrazine structureAntimicrobial
Pyrazolo[3,4-d]pyrimidineContains a pyrimidine instead of triazoleAnticancer
7-Amino-[1,2,4]triazolo[3,4-b]quinazolineContains quinazoline structureAntiviral

Uniqueness

The uniqueness of [1,2,4]Triazolo[1,5-a]pyrazin-8-amine lies in its specific arrangement of nitrogen atoms and fused ring system which may confer distinct biological activities not found in other similar compounds. Its ability to act as both an enzyme inhibitor and a potential therapeutic agent sets it apart in drug discovery efforts.

This detailed overview highlights the significance of [1,2,4]Triazolo[1,5-a]pyrazin-8-amine, emphasizing its chemical properties, biological relevance, synthesis methods, and applications while drawing comparisons with similar compounds to illustrate its uniqueness in medicinal chemistry.

XLogP3

-0.7

Dates

Last modified: 04-14-2024

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